3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FCPR03 involves several steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of an appropriate aniline derivative with a suitable acylating agent.
Introduction of the cyclopropylmethoxy group: This step typically involves the reaction of the benzamide intermediate with cyclopropylmethanol under basic conditions.
Introduction of the difluoromethoxy group: This is achieved by reacting the intermediate with a difluoromethylating agent
Industrial Production Methods
Industrial production of FCPR03 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
FCPR03 undergoes several types of chemical reactions, including:
Oxidation: FCPR03 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: FCPR03 can undergo substitution reactions, particularly at the benzamide core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products
Scientific Research Applications
FCPR03 has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the role of phosphodiesterase 4 in cellular signaling pathways and its impact on cell viability and apoptosis
Medicine: Explored as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases, as well as for its antidepressant-like effects
Industry: Utilized in the development of new drugs targeting phosphodiesterase 4 for various therapeutic applications
Mechanism of Action
FCPR03 exerts its effects by selectively inhibiting phosphodiesterase 4, leading to an increase in intracellular cAMP levels. This activation of the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway results in various downstream effects, including the inhibition of nuclear factor kappa B (NF-κB) and the activation of protein kinase B (AKT) and glycogen synthase kinase-3β (GSK3β). These molecular targets and pathways are involved in the compound’s anti-inflammatory, neuroprotective, and antidepressant-like effects .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another selective phosphodiesterase 4 inhibitor with similar neuroprotective and anti-inflammatory effects but with higher emetic potential.
Roflumilast: A selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD) with similar anti-inflammatory effects.
Uniqueness of FCPR03
FCPR03 is unique due to its high selectivity for phosphodiesterase 4 and its significantly lower emetic potential compared to other phosphodiesterase 4 inhibitors. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19F2NO3 |
---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H19F2NO3/c1-9(2)18-14(19)11-5-6-12(21-15(16)17)13(7-11)20-8-10-3-4-10/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19) |
InChI Key |
DLTIJXDCEGNJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OCC2CC2 |
Origin of Product |
United States |
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